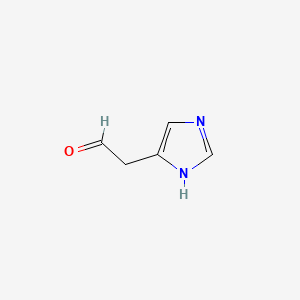

Imidazole-4-acetaldehyde

Description

This compound is an alpha-CH2-containing aldehyde and an imidazolylacetaldehyde. It has a role as a human metabolite and a mouse metabolite.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-5-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-2-1-5-3-6-4-7-5/h2-4H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSRGWNVEZRLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214747 | |

| Record name | 1H-Imidazole-4-acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imidazole-4-acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

645-14-7 | |

| Record name | 1H-Imidazole-5-acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-4-acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazole-4-acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Prebiotic Pathway to Imidazole-4-acetaldehyde: A Technical Guide to its Synthesis from Erythrose and Formamidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole-4-acetaldehyde is a molecule of significant interest due to its role as a precursor to the essential amino acid histidine and its potential involvement in the origins of life. Its synthesis from simple prebiotic molecules, erythrose and formamidine (B1211174), represents a plausible pathway for its formation on the primitive Earth. This technical guide provides a comprehensive overview of this synthesis, including experimental protocols, quantitative data, and a proposed reaction mechanism, to support further research and development in prebiotic chemistry and drug discovery.

Quantitative Data Summary

The prebiotic synthesis of this compound from erythrose and formamidine has been demonstrated to yield not only the target compound but also related imidazole (B134444) derivatives. The maximum yields obtained in these reactions, based on the initial concentration of erythrose, are summarized in the table below.

| Product | Maximum Yield (based on Erythrose) |

| This compound | 1.6% |

| Imidazole-4-ethanol | 5.4% |

| Imidazole-4-glycol | 6.8% |

Table 1: Maximum reported yields of imidazole products from the reaction of erythrose and formamidine.[1]

Experimental Protocols

The following section details the methodologies for the synthesis and analysis of this compound from erythrose and formamidine, based on established prebiotic chemistry experiments.

Synthesis of this compound

Materials:

-

D-Erythrose

-

Formamidine acetate

-

Deionized water

Procedure:

-

Prepare separate aqueous solutions of D-erythrose and formamidine acetate.

-

Combine the solutions in a sealed reaction vessel. While specific concentrations from the original study by Shen et al. are not detailed in the available literature, a starting point for optimization could involve equimolar ratios of the reactants in a dilute aqueous solution.

-

Heat the reaction mixture. The prebiotic synthesis is typically simulated under hydrothermal conditions, suggesting elevated temperatures. A systematic variation of temperature (e.g., 60-100°C) is recommended to determine the optimal condition for this compound formation.

-

Allow the reaction to proceed for a set period. Reaction times in prebiotic synthesis experiments can range from hours to several days. Time-course analysis is advisable to identify the point of maximum yield.

-

After cooling, the reaction mixture can be directly analyzed or subjected to purification steps.

Product Identification and Quantification

The products of the reaction are typically identified and quantified using a combination of the following analytical techniques:

-

Thin-Layer Chromatography (TLC): For initial qualitative assessment of the reaction progress and product formation.

-

High-Performance Liquid Chromatography (HPLC): For separation and quantification of the different imidazole products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For confirmation of the molecular weights of the synthesized compounds.[1]

Signaling Pathways and Logical Relationships

The formation of this compound from erythrose and formamidine is a complex condensation reaction. The following diagrams illustrate the proposed reaction pathway and the overall experimental workflow.

Caption: Proposed reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and analysis.

References

Prebiotic Genesis of Imidazole-4-acetaldehyde and Histidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of biologically relevant molecules from simple precursors under plausible prebiotic conditions is a cornerstone of origin-of-life research. Histidine, with its catalytically versatile imidazole (B134444) side chain, is a crucial amino acid in modern biochemistry. This technical guide provides an in-depth exploration of the prebiotic synthesis of histidine, focusing on the formation of its key precursor, imidazole-4-acetaldehyde. We consolidate quantitative data from seminal studies, present detailed experimental protocols for laboratory replication, and offer visualizations of the synthetic pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating prebiotic chemistry, the origins of life, and the abiotic synthesis of bioactive molecules.

Introduction

The abiotic synthesis of amino acids is a critical area of investigation into the origins of life. While the Miller-Urey experiment and subsequent studies have demonstrated the formation of many simple amino acids, the synthesis of more complex amino acids like histidine has presented a greater challenge. The key to the prebiotic formation of histidine lies in the synthesis of its aldehyde precursor, this compound.

Pioneering work by Shen, Miller, and Oró demonstrated a plausible prebiotic pathway to histidine through a two-step process:

-

Formation of this compound: The condensation of erythrose, a four-carbon sugar, with formamidine (B1211174).

-

Conversion to Histidine: A subsequent Strecker-like synthesis involving the reaction of this compound with hydrogen cyanide (HCN) and ammonia (B1221849) (NH₃).

This guide will dissect these crucial steps, providing the available experimental details and quantitative outcomes to facilitate further research in this fascinating area.

Prebiotic Synthesis Pathway

The overall synthetic route from simple prebiotic precursors to histidine is a compelling example of chemical evolution. The pathway involves the formation of the imidazole ring, a critical heterocyclic structure in biology, from acyclic precursors.

Formation of this compound

The initial and crucial step is the formation of the imidazole ring of this compound from the reaction of erythrose and formamidine. This reaction is thought to proceed through an Amadori rearrangement, a type of isomerization reaction involving a glycosylamine.[1][2]

Strecker Synthesis of Histidine

Following the formation of this compound, its conversion to histidine is achieved via a Strecker synthesis.[3][4] This classic method for synthesizing amino acids involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. In the prebiotic context, these reactants are considered to have been available on the primitive Earth.

Quantitative Data Summary

The yields of the key products in the prebiotic synthesis of histidine have been quantified in laboratory experiments. The following tables summarize the reported yields based on the initial concentration of erythrose.

| Product | Precursors | Maximum Yield (%) | Reference |

| This compound | Erythrose, Formamidine | 1.6 | [4] |

| Imidazole-4-ethanol | Erythrose, Formamidine | 5.4 | [4] |

| Imidazole-4-glycol | Erythrose, Formamidine | 6.8 | [4] |

Table 1: Reported yields of imidazole derivatives from the reaction of erythrose and formamidine.

| Product | Precursors | Overall Yield (%) | Reference |

| Histidine | Erythrose, Formamidine, HCN, NH₃ | 3.5 | [3] |

Table 2: Overall yield of histidine from erythrose.

Experimental Protocols

The following protocols are based on the published work of Shen, Miller, and Oró, and represent the most detailed procedures available for the prebiotic synthesis of this compound and histidine.

Synthesis of this compound

Materials:

-

D-Erythrose

-

Formamidine hydrochloride

-

Deionized water

Procedure:

-

Combine the solutions in a sealed reaction vessel.

-

Heat the reaction mixture. The optimal temperature and reaction time require empirical determination, but heating at temperatures between 70°C and 100°C for several hours to days is a plausible range based on typical prebiotic simulation experiments.

-

Monitor the reaction progress by taking aliquots at various time points and analyzing them using the analytical methods described in section 4.3.

Synthesis of Histidine (Strecker Synthesis)

Materials:

-

Reaction mixture containing this compound

-

Hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN)

-

Ammonia (NH₃) solution

Procedure:

-

To the reaction mixture containing this compound (without isolation), add a source of cyanide and ammonia. Plausible prebiotic concentrations would be in the range of 0.01 M to 0.1 M.

-

The reaction is typically carried out in an aqueous solution at a moderate temperature (e.g., 25°C to 50°C).

-

The reaction should be allowed to proceed for a sufficient duration, likely on the order of days to weeks, to allow for the formation of the aminonitrile intermediate and its subsequent hydrolysis to histidine.

-

Analyze the reaction mixture for the presence of histidine using the analytical methods described below.

Analytical Methods

The identification and quantification of the products are critical for evaluating the success of the synthesis. The primary methods used in the original studies were Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

4.3.1. Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A solvent system capable of separating polar imidazole derivatives. A common starting point for imidazoles is a mixture of a polar organic solvent (e.g., methanol (B129727) or ethanol) and a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate). The exact ratio should be optimized to achieve good separation.

-

Visualization: UV light (if the compounds are UV-active) or a staining agent. Iodine vapor is a common general-purpose stain for organic compounds. Specific stains for imidazoles or amino acids can also be employed.

4.3.2. High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase column (e.g., C18) is suitable for the separation of these polar analytes.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH) and an organic modifier like acetonitrile (B52724) or methanol.

-

Detection: UV detector, typically in the range of 210-220 nm for the imidazole ring.

-

Standard Comparison: Retention times of the synthesized products should be compared with those of authentic standards of this compound and histidine.

4.3.3. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

LC Conditions: Similar to the HPLC conditions described above.

-

MS Detector: An electrospray ionization (ESI) source is typically used for these types of molecules.

-

Analysis: The mass-to-charge ratio (m/z) of the eluting peaks should be compared to the expected molecular weights of this compound (C₅H₆N₂O, MW: 110.11 g/mol ) and histidine (C₆H₉N₃O₂, MW: 155.15 g/mol ). Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the products by fragmentation analysis.

Visualizations

Signaling Pathway Diagram

References

The Biological Role of Imidazole-4-Acetaldehyde in Histamine Inactivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine (B1213489), a critical biogenic amine, exerts a wide array of physiological and pathological effects. Its rapid and efficient inactivation is paramount for maintaining cellular and systemic homeostasis. One of the primary routes of histamine catabolism is oxidative deamination, a pathway that crucially involves the transient intermediate, imidazole-4-acetaldehyde. This technical guide provides an in-depth exploration of the enzymatic cascade responsible for this inactivation pathway, focusing on the generation and subsequent metabolism of this compound. We will detail the roles of diamine oxidase (DAO) and aldehyde dehydrogenase (ALDH), present quantitative kinetic data, and provide comprehensive experimental protocols for the assessment of these key enzymes. Furthermore, this guide will elucidate the clinical relevance of this pathway, particularly in the context of histamine intolerance and related disorders.

Introduction to Histamine and its Inactivation

Histamine is a potent signaling molecule involved in a myriad of physiological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[1][2] Its biological actions are mediated through four distinct G protein-coupled receptors (H1-H4).[2] The synthesis of histamine from the amino acid L-histidine is catalyzed by L-histidine decarboxylase. Once released, histamine is rapidly inactivated to prevent excessive receptor stimulation. Two major enzymatic pathways are responsible for histamine degradation: N-methylation by histamine-N-methyltransferase (HNMT) and oxidative deamination by diamine oxidase (DAO).[1] This guide focuses on the latter pathway, which is the principal mechanism for the catabolism of extracellular and ingested histamine.

The Oxidative Deamination Pathway of Histamine

The oxidative deamination of histamine is a two-step enzymatic process that converts histamine into the inactive metabolite, imidazole-4-acetic acid. This compound is the critical, short-lived intermediate in this pathway.

Step 1: Formation of this compound by Diamine Oxidase (DAO)

Diamine oxidase (DAO), also known as histaminase, is a copper-containing enzyme that catalyzes the oxidative deamination of histamine's primary amino group.[3][4] This reaction produces this compound, ammonia, and hydrogen peroxide.[3] DAO is predominantly found in the small intestine, kidneys, and placenta, where it serves as a crucial barrier against the systemic absorption of dietary histamine.[1]

Step 2: Oxidation of this compound by Aldehyde Dehydrogenase (ALDH)

This compound is subsequently and rapidly oxidized to imidazole-4-acetic acid by NAD-dependent aldehyde dehydrogenase (ALDH) enzymes.[3] Several ALDH isozymes are capable of metabolizing this aldehyde.[5] The resulting imidazole-4-acetic acid is biologically inactive and is excreted in the urine.

Signaling and Metabolic Pathways

The oxidative deamination pathway of histamine is a critical component of overall histamine metabolism. The following diagram illustrates the key steps and enzymes involved.

Quantitative Data

The efficiency of histamine inactivation via this pathway is determined by the kinetic properties of the involved enzymes.

| Enzyme | Substrate | Km Value (M) | Notes |

| Diamine Oxidase (DAO) | Histamine | 2.9 x 10⁻⁵ | Determined using a spectrophotometric assay with peroxidase and 3-methyl-2-benzothiazolone hydrazone (MBTH).[6] |

| Aldehyde Dehydrogenase (Cytosolic) | N-tele-methylimidazole acetaldehyde (B116499) | 2.5 x 10⁻⁶ | This is a structurally similar substrate, suggesting a high affinity of ALDH for imidazole (B134444) aldehydes.[7] |

Biological Significance of this compound

This compound is a transient and reactive aldehyde. While its direct physiological or toxicological effects are not extensively characterized due to its rapid conversion to imidazole-4-acetic acid, the accumulation of aldehydes, in general, is known to be cytotoxic. Acetaldehyde, the metabolite of ethanol (B145695), can induce oxidative stress, DNA damage, and apoptosis in neuronal cells.[8][9][10] It is plausible that an accumulation of this compound, due to impaired ALDH activity, could have similar detrimental effects.

A 2022 observational study identified this compound as a potential biomarker for predicting postoperative opioid consumption in gastric cancer patients, suggesting its levels may reflect underlying metabolic differences.[3]

Clinical Relevance

Impaired function of the DAO-mediated histamine inactivation pathway can lead to a condition known as histamine intolerance.[1] This non-allergic hypersensitivity is characterized by an accumulation of histamine in the body, leading to a wide range of symptoms that mimic allergic reactions, including headaches, gastrointestinal disturbances, skin rashes, and respiratory issues.[1][11]

Several factors can contribute to reduced DAO activity, including genetic polymorphisms, gastrointestinal diseases, and the inhibitory effects of certain drugs.[12][13]

Experimental Protocols

Accurate measurement of DAO and ALDH activity is crucial for both research and clinical diagnostics. The following are detailed protocols for spectrophotometric assays of these enzymes.

Diamine Oxidase (DAO) Activity Assay (Colorimetric)

This protocol is based on the measurement of hydrogen peroxide produced during the oxidative deamination of a diamine substrate.

Materials:

-

Substrate Solution: 25 mM PIPES buffer (pH 7.2), containing 30 mM cadaverine (B124047) (or histamine) and 0.5% Triton X-100.

-

Color Solution: 25 mM MES buffer (pH 5.4), containing 100 µM DA-67 (chromogen), 6 U/mL horseradish peroxidase, 5 U/mL ascorbate (B8700270) oxidase, and 0.5% Triton X-100.

-

Stop Solution: 30 mM sodium diethyldithiocarbamate.

-

Serum sample.

-

Spectrophotometer.

Procedure:

-

Pre-incubate 1.5 mL of the Substrate Solution at 37°C for 5 minutes.[14]

-

Add 400 µL of the serum sample to the pre-incubated Substrate Solution.[14]

-

Incubate the mixture at 37°C for 30 minutes.[14]

-

Add 1.5 mL of the Color Solution and incubate at 37°C for 1 hour.[14]

-

Add 50 µL of the Stop Solution and mix.[14]

-

Measure the absorbance at 666 nm.[14]

-

A blank reaction should be performed using a blank solution instead of the serum sample.

-

DAO activity is calculated based on the change in absorbance over time, in comparison to a standard curve.

Aldehyde Dehydrogenase (ALDH) Activity Assay (Colorimetric)

This protocol is based on the measurement of NADH produced during the oxidation of an aldehyde substrate.

Materials:

-

Assay Buffer.

-

Developer Solution.

-

NAD Solution.

-

WST Solution (chromogen).

-

Cofactor Solution.

-

Substrate Solution (e.g., acetaldehyde or another suitable aldehyde).

-

Tissue or cell lysate.

-

96-well plate.

-

Spectrophotometer capable of kinetic measurements.

Procedure:

-

Sample Preparation: Homogenize cells or tissues in 4 volumes of Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is used for the assay.[14]

-

Working Reagent Preparation: For each reaction, prepare a working reagent by mixing 60 µL Assay Buffer, 10 µL Developer Solution (1X), 5 µL NAD Solution, 5 µL WST Solution, 5 µL Cofactor Solution, and 5 µL Substrate Solution.[14]

-

Assay: a. Add 10 µL of the prepared sample to a well of a 96-well plate.[14] b. Prepare a blank by adding 10 µL of Assay Buffer to a separate well.[14] c. Add 90 µL of the Working Reagent to each well.[14] d. Immediately mix well and start recording the absorbance at 440 nm at 30-second intervals for at least 4 minutes.[14]

-

Calculation: Determine the rate of change in absorbance (ΔOD/min) from the linear portion of the kinetic curve. ALDH activity is calculated using the extinction coefficient of the WST formazan (B1609692) product.

Conclusion

The oxidative deamination of histamine, with this compound as a key intermediate, is a fundamental pathway for histamine inactivation. The enzymes DAO and ALDH play critical roles in this process, and their dysfunction can have significant clinical implications, most notably in the pathogenesis of histamine intolerance. The quantitative data and detailed experimental protocols provided in this guide offer valuable resources for researchers and clinicians working to further elucidate the complexities of histamine metabolism and its role in health and disease. Future research should focus on the direct quantification of this compound in biological systems and a more thorough characterization of its potential biological activities.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]

- 6. abcam.co.jp [abcam.co.jp]

- 7. Subcellular distribution of aldehyde dehydrogenase activities in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetaldehyde Induces Neurotoxicity In Vitro via Oxidative Stress- and Ca2+ Imbalance-Mediated Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetaldehyde-Mediated Neurotoxicity: Relevance to Fetal Alcohol Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of ethanol and acetaldehyde on DNA and cell viability of cultured neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Gateway: A Technical Guide to Imidazole-4-acetaldehyde Formation by Diamine Oxidase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental methodologies related to the formation of imidazole-4-acetaldehyde from histamine (B1213489), a critical reaction catalyzed by the enzyme diamine oxidase (DAO). Understanding this enzymatic process is paramount for research into histamine intolerance, allergic reactions, and the development of therapeutic interventions targeting histamine metabolism.

The Core Mechanism: Oxidative Deamination of Histamine

Diamine oxidase (DAO), also known as amine oxidase, copper-containing, 1 (AOC1) or formerly histaminase, is a key enzyme in the catabolism of extracellular histamine.[1][2] The primary mechanism of action involves the oxidative deamination of the primary amino group of histamine. This reaction, which requires molecular oxygen and water, yields this compound, ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂) as products.[3][4]

The overall enzymatic reaction can be summarized as follows:

R-CH₂-NH₂ + H₂O + O₂ → R-CHO + NH₃ + H₂O₂[3]

In the context of histamine metabolism, this translates to:

Histamine + H₂O + O₂ → this compound + NH₃ + H₂O₂

This compound is subsequently oxidized further by aldehyde dehydrogenase (ALDH) to form imidazole-4-acetic acid, the final inactive metabolite that is excreted.[1][5]

Quantitative Data on Diamine Oxidase Activity

The efficiency of diamine oxidase is influenced by the substrate it acts upon. The following tables summarize key quantitative data regarding DAO's enzymatic activity with various substrates and the impact of known inhibitors.

Table 1: Substrate Specificity of Porcine Diamine Oxidase

| Substrate | Enzymatic Activity (mU) |

| Histamine | 28.16 ± 1.00 |

| Putrescine | 14.75 ± 0.50 |

| Cadaverine | 13.89 ± 0.62 |

| Tyramine | 4.25 ± 0.21 |

| Spermidine | 3.98 ± 0.15 |

| Spermine | 2.76 ± 0.11 |

Data sourced from a study on porcine kidney diamine oxidase.[3] Enzymatic activity is expressed in milliunits (mU), where one unit is the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute.

Table 2: Known Inhibitors of Diamine Oxidase

| Inhibitor | Reported Inhibition | Reference |

| Chloroquine | > 90% | [6] |

| Clavulanic Acid | > 90% | [6] |

| Cimetidine | ~ 50% | [6] |

| Verapamil | ~ 50% | [6] |

| Isoniazid | > 20% | [6] |

| Metamizole | > 20% | [6] |

| Acetylcysteine | > 20% | [6] |

| Amitriptyline | > 20% | [6] |

| Aminoguanidine | Established DAO inhibitor | [7] |

Note: The reported inhibition percentages are from a literature review and may not represent standardized IC50 or Ki values.[6] Further research is needed for a direct comparison of inhibitory potency.

Experimental Protocols

Accurate measurement of diamine oxidase activity is crucial for research and clinical applications. Below are detailed methodologies for key experimental assays.

Spectrophotometric Assay for DAO Activity

This method is based on the measurement of hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate like putrescine or histamine.[8][9]

Materials:

-

Human or porcine DAO enzyme

-

Substrate (e.g., putrescine dihydrochloride (B599025) or histamine)

-

Horseradish peroxidase (HRP)

-

Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS, or a combination of 4-aminoantipyrine (B1666024) and a phenol)[10]

-

Phosphate buffer (e.g., 50 mM HEPES buffer, pH 7.2, containing 150 mM KCl)[10]

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at the appropriate wavelength for the chosen chromogen (e.g., 414 nm for ABTS).[10]

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compounds (potential inhibitors) in a suitable solvent (e.g., DMSO). Prepare working solutions of the DAO enzyme, substrate, HRP, and chromogen in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the assay buffer.

-

Add the test compound solution at various concentrations.

-

Add the DAO enzyme solution.

-

Add a solution containing HRP and the chromogen.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution.

-

Measurement: Immediately measure the increase in absorbance at the appropriate wavelength over time using a spectrophotometer in kinetic mode. The rate of increase in absorbance is proportional to the rate of H₂O₂ production and thus to the DAO activity.[10]

-

Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the percent inhibition of DAO activity for each concentration relative to a control reaction without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response model to calculate the IC50 value.

Fluorometric Assay for DAO Activity

This assay offers higher sensitivity compared to spectrophotometric methods and is suitable for measuring DAO activity in complex biological samples like plasma or tissue extracts.[5]

Materials:

-

DAO Assay Kit (e.g., Sigma-Aldrich MAK351) containing:

-

DAO Assay Buffer

-

DAO Probe (in DMSO)

-

DAO Substrate (Lyophilized)

-

DAO Enzyme Mix (Lyophilized)

-

H₂O₂ Standard

-

DAO Positive Control (Lyophilized)

-

-

Black 96-well plate

-

Fluorometer (λex = 535 nm/λem = 587 nm)

Procedure:

-

Sample Preparation:

-

For tissue or cell lysates, homogenize the sample in DAO Assay Buffer on ice.

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Reagent Preparation: Reconstitute the lyophilized components (DAO Substrate, DAO Enzyme Mix, DAO Positive Control) as per the kit instructions.

-

Standard Curve Preparation: Prepare a series of H₂O₂ standards by diluting the H₂O₂ Standard in DAO Assay Buffer.

-

Assay Reaction:

-

Add samples, positive controls, and H₂O₂ standards to the wells of the black 96-well plate.

-

Prepare a Reaction Mix containing DAO Assay Buffer, DAO Substrate, DAO Enzyme Mix, and DAO Probe.

-

Add the Reaction Mix to the wells containing the samples and positive control.

-

For background controls, use a mix without the DAO substrate.

-

-

Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence in kinetic mode at λex = 535 nm/λem = 587 nm.

-

Data Analysis: Subtract the background fluorescence from the sample readings. Calculate the DAO activity based on the rate of fluorescence increase and compare it to the H₂O₂ standard curve.

Radioextraction Assay (REA) for DAO Activity

This highly sensitive method utilizes a radiolabeled substrate to quantify DAO activity.[11][12]

Materials:

-

Radiolabeled substrate (e.g., [³H]putrescine-dihydrochloride)

-

DAO enzyme source (e.g., serum, plasma)

-

Assay buffer

-

Extraction solvent (non-toxic, chlorine-free)

-

Scintillation fluid

-

Beta-counter

Procedure:

-

Reaction Setup: Incubate the serum or plasma sample with the radiolabeled putrescine substrate in the assay buffer.

-

Enzymatic Reaction: DAO in the sample will metabolize the radiolabeled putrescine into Δ1-pyrroline, which contains the radiolabel.

-

Extraction: Selectively extract the radiolabeled Δ1-pyrroline from the reaction mixture using the extraction solvent.

-

Measurement: Add scintillation fluid to the organic phase containing the radiolabeled product.

-

Quantify the radioactivity using a beta-counter. The measured signal is directly proportional to the DAO activity in the sample.[11]

Visualizing the Pathways and Processes

Diagrams are essential for conceptualizing the complex biochemical and experimental workflows. The following visualizations are provided in the DOT language for use with Graphviz.

Histamine Metabolism Pathway

Caption: The primary pathway for extracellular histamine degradation.

Experimental Workflow for DAO Activity Assay (Spectrophotometric)

Caption: A generalized workflow for a spectrophotometric DAO inhibition assay.

Conclusion and Future Directions

The formation of this compound by diamine oxidase is a fundamental step in histamine homeostasis. A thorough understanding of its mechanism, kinetics, and the methods to accurately measure its activity is indispensable for advancing research in histamine-related disorders and for the development of novel therapeutics. Future research should focus on elucidating the precise kinetic parameters of human DAO with a wider range of substrates and inhibitors, as well as on the development of more sensitive and high-throughput screening assays to facilitate drug discovery efforts in this critical area of pharmacology.

References

- 1. seebeyondshop.com [seebeyondshop.com]

- 2. Diamine oxidase - Wikipedia [en.wikipedia.org]

- 3. The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Evaluation of a spectrophotometric method for measurement of activity of diamine oxidase in newborn infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. eaglebio.com [eaglebio.com]

- 12. The Use of DAO as a Marker for Histamine Intolerance: Measurements and Determinants in a Large Random Population-Based Survey - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Reactivity of the Aldehyde Group in Imidazole-4-acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole-4-acetaldehyde is a heterocyclic organic compound of significant interest in biochemical and pharmaceutical research.[1][2] Structurally, it features an aromatic five-membered imidazole (B134444) ring with an acetaldehyde (B116499) group attached at the 4-position.[1][3][4][5] This molecule plays a crucial role as a key intermediate in the metabolic pathway of histamine (B1213489) and as a precursor in the synthesis of the essential amino acid, histidine.[1][3][4][6] The reactivity of this compound is largely dictated by the electrophilic nature of its aldehyde functional group, making it a versatile substrate for a variety of chemical transformations.[1] This guide provides a comprehensive overview of the chemical properties and reactivity of the aldehyde group in this compound, supported by experimental data and relevant biochemical pathways.

Physicochemical Properties

This compound is a small molecule with the chemical formula C5H6N2O.[1][2][7] It is generally found as a solid and is soluble in water.[1][3][4][5] The imidazole ring confers both weakly acidic and basic properties to the molecule.[1][3][4][8]

| Property | Value | Reference |

| IUPAC Name | 2-(1H-imidazol-4-yl)acetaldehyde | [2] |

| Molecular Formula | C5H6N2O | [1][2][7] |

| Molecular Weight | 110.11 g/mol | [1][2] |

| CAS Number | 645-14-7 | [1][2] |

| Appearance | Typically a colorless liquid or solid | [1] |

| Solubility | Soluble in water and common organic solvents | [1] |

| Acidity | Very weakly acidic | [1][4][5] |

| Basicity | Very strong basic compound (based on pKa) | [3] |

Reactivity of the Aldehyde Group

The aldehyde group in this compound is highly reactive and participates in a range of chemical reactions, including oxidation, reduction, and condensation.[1]

Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid. In biological systems, this conversion is catalyzed by the enzyme aldehyde dehydrogenase, particularly the mitochondrial form, to yield imidazole-4-acetic acid.[3][4][6]

Reduction

The aldehyde group can be reduced to a primary alcohol, forming imidazole-4-ethanol. This reaction can be achieved using common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.[1]

Condensation Reactions

With amines, this compound undergoes condensation reactions to form imines or Schiff bases, which are important intermediates in organic synthesis.[1]

Strecker Synthesis

A notable reaction involving the aldehyde group is the Strecker synthesis, which converts this compound into the amino acid histidine.[1][3] This reaction involves the treatment of the aldehyde with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile.[4] This pathway is considered a plausible prebiotic route for the formation of histidine.[3][4]

Caption: Key chemical reactions of the aldehyde group in this compound.

Biochemical Significance

This compound is a key metabolite in the degradation of histamine.[4][6] The enzyme diamine oxidase catalyzes the oxidative deamination of histamine to produce this compound.[6] This intermediate is then further oxidized by aldehyde dehydrogenase to imidazole-4-acetic acid, which is subsequently excreted.[6] This metabolic pathway is crucial for the biological inactivation of histamine.[6]

Caption: Metabolic pathway of histamine degradation.

Experimental Protocols

Detailed experimental protocols for the reactions of this compound are specific to the desired transformation. Below is a generalized methodology for the Strecker synthesis of histidine from this compound, based on described prebiotic synthesis experiments.[4]

Objective: To synthesize histidine from this compound via the Strecker synthesis.

Materials:

-

This compound

-

Ammonia (aqueous solution)

-

Hydrogen cyanide (or a cyanide salt such as KCN)

-

Acid for hydrolysis (e.g., HCl)

-

Solvent (e.g., water)

-

Reaction vessel

-

Stirring apparatus

-

Heating apparatus

-

pH meter

-

Analytical equipment for product characterization (e.g., NMR, HPLC)

Generalized Procedure:

-

Imine Formation: Dissolve this compound in an aqueous solution of ammonia. The reaction mixture is stirred to facilitate the formation of the imine intermediate.[4]

-

Nitrile Addition: Introduce hydrogen cyanide (or a cyanide salt) to the reaction mixture. This results in the nucleophilic addition of the cyanide ion to the imine, forming an α-aminonitrile.[4]

-

Hydrolysis: The α-aminonitrile is then hydrolyzed to the corresponding amino acid, histidine. This step is typically carried out under acidic conditions and may require heating.

-

Isolation and Purification: The resulting histidine is isolated from the reaction mixture and purified using techniques such as crystallization or chromatography.

-

Characterization: The identity and purity of the synthesized histidine are confirmed using analytical methods.

Caption: Generalized experimental workflow for the Strecker synthesis.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound. Infrared (IR) spectroscopy can be used to identify the key functional groups.

| Spectroscopic Data | Wavenumber (cm⁻¹) | Functional Group |

| IR Spectroscopy | 1725 | Aldehyde C=O stretch |

| 1600–1580 | Imidazole C=C/N=C stretches | |

| 2850–2750 | Aldehyde C–H stretch |

Conclusion

The aldehyde group of this compound is a key determinant of its chemical reactivity and biological function. Its susceptibility to oxidation, reduction, and condensation reactions makes it a versatile intermediate in both metabolic pathways and synthetic organic chemistry. Understanding the properties and reactivity of this functional group is crucial for researchers in drug development and biochemistry, particularly in studies related to histamine metabolism and amino acid synthesis. The continued investigation of this compound and its derivatives holds promise for the development of new therapeutic agents and a deeper understanding of fundamental biochemical processes.

References

- 1. Buy this compound (EVT-402530) | 645-14-7 [evitachem.com]

- 2. 1H-Imidazole-5-acetaldehyde | C5H6N2O | CID 150841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]

- 4. Buy this compound | 645-14-7 [smolecule.com]

- 5. Showing Compound imidazole acetaldehyde (FDB030915) - FooDB [foodb.ca]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

Spectroscopic Characterization of Imidazole-4-acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole-4-acetaldehyde is a key intermediate in histamine (B1213489) metabolism and a precursor in the synthesis of the essential amino acid, histidine. A thorough understanding of its structural and electronic properties is crucial for its application in biochemical research and pharmaceutical development. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document presents available spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the characterization process.

Introduction

This compound (C₅H₆N₂O, Molar Mass: 110.11 g/mol ) is a heterocyclic aldehyde that plays a significant role in various biological pathways.[1] Its bifunctional nature, containing both a reactive aldehyde group and a nucleophilic/basic imidazole (B134444) ring, makes it a molecule of interest in medicinal chemistry and drug design. Accurate spectroscopic characterization is fundamental to confirming its identity, assessing purity, and studying its interactions with biological targets. This guide synthesizes the available spectroscopic information for this compound and provides standardized protocols for its analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. It is important to note that while some experimental data is available, a complete set of experimentally derived high-resolution data is not consistently reported in the literature. Therefore, predicted data from reliable sources is also included and is clearly identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2 (imidazole) | ~ 7.5 - 8.0 | Singlet | Chemical shift is sensitive to solvent and pH. |

| H-5 (imidazole) | ~ 6.8 - 7.2 | Singlet | |

| -CH₂- (methylene) | ~ 3.6 - 4.0 | Doublet | Coupled to the aldehyde proton. |

| -CHO (aldehyde) | ~ 9.5 - 9.8 | Triplet | Coupled to the methylene (B1212753) protons. |

| N-H (imidazole) | Broad, variable | Broad Singlet | Often exchanges with D₂O. Position is highly dependent on solvent and concentration. |

Note: The above ¹H NMR data is based on typical chemical shifts for similar imidazole derivatives and should be considered as predictive. Experimental verification is recommended.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (imidazole) | 135.9 |

| C-4 (imidazole) | 135.3 |

| C-5 (imidazole) | 117.8 |

| -CH₂- (methylene) | 46.5 |

| -CHO (aldehyde) | 195.1 |

Source: Predicted data from publicly available spectral databases.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Electrospray Ionization (ESI) | Positive | 111.055 | 83 ([M+H-CO]⁺), 68 ([C₃H₄N₂]⁺) |

Note: The fragmentation pattern can vary depending on the ionization technique and collision energy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch (imidazole) | 3200-3500 | Broad, Medium |

| C-H Stretch (aromatic) | 3000-3150 | Medium |

| C-H Stretch (aldehyde) | 2720, 2820 | Medium, Sharp (often two bands) |

| C=O Stretch (aldehyde) | 1680-1710 | Strong, Sharp |

| C=N Stretch (imidazole ring) | 1500-1600 | Medium |

| C=C Stretch (imidazole ring) | 1400-1500 | Medium |

Note: The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the sample and the desired information (e.g., observation of the N-H proton).

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition

-

Tune and shim the NMR spectrometer to the deuterated solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

-

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks and determine the chemical shifts and coupling constants.

3.1.3. ¹³C NMR Acquisition

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

Mass Spectrometry

3.2.1. Sample Preparation

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solvent should be compatible with the chosen ionization method (e.g., ESI, APCI).

3.2.2. Data Acquisition (LC-MS)

-

Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system.

-

Use a suitable chromatographic column (e.g., C18) to separate the analyte from any impurities.

-

Set the mass spectrometer to acquire data in a positive or negative ionization mode over a relevant mass range (e.g., m/z 50-200).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion ([M+H]⁺) and fragmenting it to observe the daughter ions.

Infrared (IR) Spectroscopy

3.3.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

3.3.2. Data Acquisition

-

Record a background spectrum of the empty ATR accessory.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The typical spectral range is 4000-400 cm⁻¹.

-

Process the spectrum by performing a background subtraction.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

Conclusion

The spectroscopic characterization of this compound through NMR, MS, and IR techniques provides a comprehensive understanding of its molecular structure. While a complete set of high-resolution experimental data remains to be fully documented in the literature, the available predicted and experimental information, in conjunction with the detailed protocols provided in this guide, offers a solid foundation for researchers. The logical workflow presented ensures a systematic approach to the structural confirmation of this important biomolecule, which is essential for its application in scientific research and drug development.

References

The Strecker Synthesis of Histidine: A Technical Guide to Utilizing Imidazole-4-acetaldehyde as a Precursor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Strecker synthesis of histidine, with a specific focus on the utilization of imidazole-4-acetaldehyde as a key precursor. This document details the underlying chemical principles, offers generalized experimental protocols, presents relevant quantitative data, and outlines methods for purification and characterization.

Introduction

Histidine, an essential amino acid, possesses a unique imidazole (B134444) side chain that imparts it with significant biological roles, including its involvement in enzyme catalysis, metal ion binding, and proton buffering. The Strecker synthesis, a classic method for the synthesis of α-amino acids, offers a viable pathway to histidine. This guide explores the synthesis of histidine from this compound, a route that has been of interest in both prebiotic chemistry and modern synthetic organic chemistry.

The overall transformation involves a two-step process: the formation of an α-aminonitrile intermediate from this compound, followed by the hydrolysis of the nitrile to yield the corresponding amino acid, histidine.

Reaction Pathway and Mechanism

The Strecker synthesis of histidine from this compound proceeds through the formation of an α-aminonitrile, which is subsequently hydrolyzed to the final amino acid.

Step 1: Formation of 2-amino-3-(1H-imidazol-4-yl)propanenitrile

This compound reacts with ammonia (B1221849) and a cyanide source (such as hydrogen cyanide or an alkali metal cyanide) to form the α-aminonitrile intermediate. The reaction is believed to proceed via the initial formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of the cyanide ion.

Step 2: Hydrolysis to Histidine

The resulting 2-amino-3-(1H-imidazol-4-yl)propanenitrile is then hydrolyzed, typically under acidic or basic conditions, to convert the nitrile group into a carboxylic acid, yielding histidine.

Caption: Reaction pathway for the Strecker synthesis of histidine.

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of histidine and its precursors. It is important to note that much of the detailed yield data comes from studies on prebiotic synthesis, which may not be directly representative of optimized laboratory conditions.

Table 1: Yields of Imidazole Precursors in Prebiotic Synthesis Models [1]

| Precursor | Starting Materials | Maximum Yield (%) |

| This compound | Erythrose and formamidine | 1.6 |

| Imidazole-4-ethanol | Erythrose, formaldehyde, and ammonia | 5.4 |

| Imidazole-4-glycol | Erythrose, formaldehyde, and ammonia | 6.8 |

Table 2: Overall Yield of Histidine in a Prebiotic Strecker Synthesis Model [2]

| Starting Material for Imidazole Ring | Overall Yield of Histidine (%) |

| Erythrose | 3.5 |

Note: This yield is based on the initial amount of erythrose and encompasses both the formation of this compound and its subsequent conversion to histidine without isolation of the intermediate.

Experimental Protocols

The following are generalized experimental protocols based on the principles of the Strecker synthesis and standard laboratory practices. Researchers should optimize these procedures for their specific equipment and safety protocols.

Synthesis of 2-amino-3-(1H-imidazol-4-yl)propanenitrile

This procedure describes the formation of the α-aminonitrile intermediate from this compound.

Materials:

-

This compound

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Potassium cyanide (KCN) or Sodium Cyanide (NaCN)

-

Aqueous ammonia (NH₄OH)

-

Methanol (B129727) or Ethanol

-

Water

Procedure:

-

In a well-ventilated fume hood, dissolve this compound in a suitable solvent such as aqueous methanol or ethanol.

-

Add a solution of ammonium chloride and aqueous ammonia to the reaction mixture.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of potassium cyanide or sodium cyanide to the cooled mixture with constant stirring.

-

Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by extraction with an organic solvent to isolate the crude α-aminonitrile.

Hydrolysis of 2-amino-3-(1H-imidazol-4-yl)propanenitrile to Histidine

This procedure outlines the hydrolysis of the α-aminonitrile to the final product, histidine.

Materials:

-

Crude 2-amino-3-(1H-imidazol-4-yl)propanenitrile

-

Concentrated hydrochloric acid (HCl) or a strong base like sodium hydroxide (B78521) (NaOH)

-

Water

Procedure:

-

Reflux the crude α-aminonitrile with a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH) for several hours.

-

Monitor the completion of the hydrolysis by a suitable analytical technique (e.g., TLC or HPLC).

-

After completion, cool the reaction mixture.

-

If acid hydrolysis was performed, neutralize the excess acid carefully with a base (e.g., ammonium hydroxide) to precipitate the crude histidine.

-

If base hydrolysis was used, neutralize with an acid to the isoelectric point of histidine (pH ~7.6) to induce precipitation.

-

Collect the crude histidine by filtration and wash with cold water.

Purification of Histidine by Ion-Exchange Chromatography

Crude histidine can be purified using cation-exchange chromatography.

Materials:

-

Crude Histidine

-

Cation-exchange resin (e.g., Dowex 50)

-

Hydrochloric acid (for resin preparation and elution)

-

Ammonium hydroxide (for elution)

-

Deionized water

Procedure:

-

Prepare a column with a cation-exchange resin (H⁺ form).

-

Dissolve the crude histidine in a minimal amount of acidic water and load it onto the column.

-

Wash the column with deionized water to remove any unbound impurities.

-

Elute the bound histidine using a gradient of aqueous ammonia (e.g., 0 to 2M).

-

Collect fractions and monitor for the presence of histidine using a suitable method (e.g., ninhydrin (B49086) test or UV-Vis spectroscopy).

-

Combine the histidine-containing fractions and remove the ammonia by rotary evaporation.

-

The purified histidine can be crystallized from an appropriate solvent system (e.g., water/ethanol).

References

The Elusive Aldehyde: A Technical Guide to the Natural Occurrence of Imidazole-4-Acetaldehyde in Food Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole-4-acetaldehyde is a reactive aldehyde and a significant intermediate in the metabolism of histamine (B1213489).[1] While the presence of its precursor, histamine, in various food products is well-documented, the natural occurrence of this compound itself has been less thoroughly investigated. This technical guide provides an in-depth overview of the current understanding of this compound in food, including its formation, known presence, and analytical methodologies for its detection and quantification. The transient and reactive nature of this compound presents unique analytical challenges, contributing to the limited quantitative data available.

Biochemical Formation in Food Products

The primary pathway for the formation of this compound in biological systems, including certain foods, is the oxidative deamination of histamine.[1][2] This reaction is catalyzed by the enzyme diamine oxidase (DAO), a copper-dependent enzyme.[1][3]

Key steps in the formation of this compound from Histamine:

-

Histamine Presence: Histamine is formed from the decarboxylation of the amino acid histidine by the enzyme histidine decarboxylase, an action often carried out by microorganisms present in fermented foods.[4] Foods rich in histamine include aged cheeses, cured meats, fermented vegetables (like sauerkraut and kimchi), and alcoholic beverages.[4][5]

-

Diamine Oxidase (DAO) Activity: DAO is naturally present in various organisms and has been identified in some food sources, such as raw legume sprouts (pea, lentil, and mung bean).[3] The presence and activity of DAO in food can lead to the conversion of histamine to this compound.

-

Further Metabolism: this compound is an intermediate and is typically further oxidized by aldehyde dehydrogenase (ALDH) to the more stable imidazole-4-acetic acid.[1]

The following diagram illustrates the biochemical pathway from histamine to imidazole-4-acetic acid, highlighting the central role of this compound.

Documented Occurrence in Food Products

Direct quantitative data on the concentration of this compound in food is scarce in the scientific literature. Most available information indicates its detection without specifying quantities. This is likely due to its high reactivity and transient nature, making stable quantification challenging.

| Food Product Category | Specific Food Items | Quantitative Data | Reference |

| Fruits | Pears | Detected, not quantified | [6] |

| Vegetables | Roselles, New Zealand Spinach, Calabash | Detected, not quantified | [6] |

| Fungi | Jew's Ears | Detected, not quantified | [6] |

| Spices | Cloves | Detected, not quantified | [7] |

| Fruits | Pomegranate, Wax Apple | Detected, not quantified | [7] |

| Nuts | Acorn | Detected, not quantified | [7] |

Table 1: Documented Presence of this compound in Food Products

Proposed Experimental Protocol for Quantification

Given the absence of a standardized method for this compound quantification in food, this guide proposes a robust analytical approach based on established methods for other volatile aldehydes and imidazole (B134444) compounds. This protocol utilizes derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a technique known for its high sensitivity and selectivity.[8]

Sample Preparation and Extraction

The initial step involves the extraction of the analyte from the complex food matrix. A bisulfite extraction method can be adapted to selectively isolate aldehydes.[9]

-

Homogenization: Homogenize a known weight of the food sample in a suitable buffer.

-

Extraction:

-

Add a solution of sodium bisulfite to the homogenized sample. Aldehydes will react to form water-soluble bisulfite adducts.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to remove non-aldehyde components.

-

Discard the organic phase.

-

Basify the aqueous phase to reverse the bisulfite addition and liberate the aldehyde.

-

Perform a second liquid-liquid extraction with a fresh aliquot of organic solvent to isolate the this compound.

-

-

Concentration: Evaporate the organic solvent under a gentle stream of nitrogen to concentrate the extract.

Derivatization

To enhance volatility and improve chromatographic separation for GC-MS analysis, a derivatization step is crucial. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective derivatizing agent for aldehydes.[10]

-

Reconstitute the concentrated extract in a suitable solvent (e.g., acetonitrile).

-

Add a solution of PFBHA and a catalyst (e.g., pyridine).

-

Incubate the mixture to allow for the formation of the PFBHA-oxime derivative of this compound.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Splitless mode for high sensitivity.

-

Oven Program: A temperature gradient program to ensure separation of the derivative from other matrix components.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with PFBHA derivatives.[11]

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of the this compound-PFBHA derivative.

-

The following diagram outlines the proposed experimental workflow.

Signaling Pathways and Biological Significance

The primary known biological role of this compound is as a transient intermediate in histamine metabolism.[1] Ingested this compound would likely be rapidly metabolized by aldehyde dehydrogenases in the gastrointestinal tract and liver.

While specific signaling pathways directly activated by this compound are not well-elucidated, it is plausible that, as a reactive aldehyde, it could participate in pathways associated with general aldehyde toxicity. Acetaldehyde, the more common aldehyde, is known to be genotoxic and can form adducts with DNA and proteins, leading to cellular stress and damage.[12] It has also been shown to activate MAP kinase signaling pathways.[13] Further research is required to determine if this compound at physiologically relevant concentrations from food sources can exert similar effects.

The following diagram illustrates the logical relationship between histamine-containing foods and the potential for this compound exposure and subsequent metabolic processing.

Conclusion

This compound remains a challenging analyte to study in food matrices due to its reactivity and likely low concentrations. While its formation from histamine is biochemically established, a significant gap exists in the quantitative data regarding its natural occurrence in everyday food products. The development and validation of sensitive and specific analytical methods, such as the proposed GC-MS protocol, are essential to accurately assess human exposure to this compound through diet. Further research is also needed to fully understand its potential biological activities and role in signaling pathways beyond its established function in histamine metabolism. For professionals in drug development, understanding the baseline dietary exposure to such reactive aldehydes could be pertinent in the context of drug metabolism and safety assessments, particularly for therapeutics that may modulate aldehyde dehydrogenase activity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Foods Rich in Diamine Oxidase: Boost Your Enzyme Levels Naturally - Creative Enzymes [creative-enzymes.com]

- 4. Histamine in Food: When Fermentation Turns Risky - Alitudo S [alitudos.hr]

- 5. amandahamilton.com [amandahamilton.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0003905) [hmdb.ca]

- 7. mdpi.com [mdpi.com]

- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Acetaldehyde makes a distinct mutation signature in single-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Enzymatic Conversion of Histamine to Imidazole-4-acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine (B1213489), a pivotal biogenic amine, plays a crucial role in a myriad of physiological and pathological processes, including allergic responses, neurotransmission, and gastric acid secretion. The precise regulation of histamine levels is paramount for maintaining homeostasis, and its enzymatic degradation is a key control mechanism. This technical guide provides a comprehensive overview of the primary enzymatic pathway for histamine catabolism: the conversion of histamine to imidazole-4-acetaldehyde, a reaction catalyzed by the copper-dependent enzyme diamine oxidase (DAO). This document details the biochemical properties of the enzymes involved, presents quantitative kinetic data, and offers detailed experimental protocols for the assessment of this metabolic pathway. Furthermore, it visualizes the core enzymatic reaction, associated signaling pathways, and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Histamine is synthesized from the amino acid histidine via the action of L-histidine decarboxylase and exerts its biological effects through four distinct G-protein coupled receptors (H1R, H2R, H3R, and H4R).[1][2] The termination of histamine signaling is primarily achieved through two enzymatic pathways: N-methylation by histamine-N-methyltransferase (HNMT) in the intracellular space and oxidative deamination by diamine oxidase (DAO) in the extracellular environment.[3][4] This guide focuses on the DAO-mediated pathway, which is the principal mechanism for the degradation of ingested histamine and the clearance of histamine released into the extracellular space.[3]

The DAO-catalyzed reaction converts histamine into this compound, which is subsequently oxidized to imidazole-4-acetic acid by aldehyde dehydrogenase (ALDH).[5][6] Dysregulation of this pathway, often due to deficient DAO activity, can lead to histamine intolerance, a condition characterized by an array of symptoms mimicking allergic reactions.[7] A thorough understanding of the enzymatic conversion of histamine to this compound is therefore critical for the development of diagnostics and therapeutics for histamine-related disorders.

The Enzymatic Cascade

The conversion of histamine to imidazole-4-acetic acid is a two-step enzymatic process.

Diamine Oxidase (DAO)

Diamine oxidase (EC 1.4.3.22), also known as histaminase, is a homodimeric glycoprotein (B1211001) that belongs to the copper-containing amine oxidase family.[4][8] It is predominantly expressed in the small intestine, colon, placenta, and kidneys.[7] DAO catalyzes the oxidative deamination of histamine, replacing the primary amino group with an aldehyde group. This reaction requires molecular oxygen and a copper cofactor.[1]

The overall reaction is as follows:

Histamine + O₂ + H₂O → this compound + NH₃ + H₂O₂

Aldehyde Dehydrogenase (ALDH)

This compound is a reactive aldehyde that is rapidly detoxified by the action of aldehyde dehydrogenases (EC 1.2.1.3).[9] These enzymes are a group of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[10] The mitochondrial ALDH2 is a key enzyme in aldehyde metabolism.[11]

The reaction is as follows:

This compound + NAD⁺ + H₂O → Imidazole-4-acetic acid + NADH + H⁺

Quantitative Enzyme Kinetics

The efficiency of the enzymatic conversion of histamine to this compound and its subsequent oxidation is determined by the kinetic parameters of the involved enzymes. A summary of available quantitative data is presented below.

| Enzyme | Substrate | Source | Km (µM) | Vmax | kcat (s⁻¹) | Optimal pH | Reference |

| Diamine Oxidase (DAO) | Histamine | Porcine Kidney | 2.9 - 20 | Not specified | Not specified | 7.2 - 7.4 | [2][12] |

| Diamine Oxidase (DAO) | Putrescine | Porcine Kidney | 2270 ± 140 | Not specified | Not specified | 7.2 | [13] |

| Aldehyde Dehydrogenase (ALDH2) | Acetaldehyde | Human Liver | < 1 | Not specified | Not specified | Alkaline | [11] |

| Aldehyde Dehydrogenase (ALDH1) | Acetaldehyde | Human Liver | 270 | Not specified | Not specified | Alkaline | [11] |

Mandatory Visualizations

Enzymatic Conversion Pathway

Caption: Enzymatic conversion of histamine to imidazole-4-acetic acid.

Histamine Receptor Signaling and Termination

Caption: Termination of H1 receptor signaling by DAO-mediated histamine degradation.

Experimental Workflow for In Vitro Histamine Degradation

Caption: General workflow for in vitro analysis of histamine degradation by DAO.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments related to the enzymatic conversion of histamine to this compound.

Spectrophotometric Assay for Diamine Oxidase (DAO) Activity

This protocol is based on the principle that the hydrogen peroxide (H₂O₂) produced in the DAO-catalyzed reaction can be used in a coupled reaction with horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

Materials:

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

Histamine dihydrochloride (B599025) solution (10 mM in phosphate buffer)

-

Horseradish peroxidase (HRP) solution (10 U/mL in phosphate buffer)

-

4-Aminoantipyrine (4-AAP) solution (10 mM in distilled water)

-

3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS) solution (10 mM in distilled water)

-

DAO-containing sample (e.g., tissue homogenate, purified enzyme)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 510 nm

Procedure:

-

Prepare the reaction mixture: In each well of a 96-well microplate, add:

-

100 µL of phosphate buffer

-

20 µL of DAO sample or standard

-

20 µL of HRP solution

-

20 µL of 4-AAP solution

-

20 µL of DCHBS solution

-

-

Pre-incubate: Incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction: Add 20 µL of histamine solution to each well.

-

Kinetic measurement: Immediately measure the absorbance at 510 nm every minute for 10-20 minutes at 37°C.

-

Calculate DAO activity: Determine the rate of change in absorbance (ΔA/min). The activity of DAO is proportional to this rate. A standard curve using known concentrations of H₂O₂ can be used to convert the absorbance change to the amount of H₂O₂ produced. One unit of DAO activity is typically defined as the amount of enzyme that produces 1 µmol of H₂O₂ per minute.

Fluorometric Assay for Diamine Oxidase (DAO) Activity

This is a highly sensitive method that measures the H₂O₂ produced using a fluorogenic substrate.

Materials:

-

DAO assay buffer (e.g., 50 mM HEPES, pH 7.2)

-

Histamine solution (10 mM in assay buffer)

-

Horseradish peroxidase (HRP) solution (10 U/mL in assay buffer)

-

Amplex™ Red reagent (10 mM in DMSO) or a similar fluorogenic substrate

-

DAO-containing sample

-

Black 96-well microplate

-

Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)

Procedure:

-

Prepare the working solution: Prepare a working solution containing HRP and Amplex™ Red in the assay buffer. Protect from light.

-

Add reagents to the plate: In each well of a black 96-well microplate, add:

-

50 µL of DAO sample or standard

-

50 µL of the working solution

-

-

Pre-incubate: Incubate the plate at 37°C for 5 minutes, protected from light.

-

Initiate the reaction: Add 10 µL of histamine solution to each well.

-

Kinetic measurement: Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.

-

Calculate DAO activity: Determine the rate of change in fluorescence (ΔRFU/min). A standard curve with known concentrations of H₂O₂ should be used to quantify the DAO activity.

Quantification of this compound by HPLC-UV

This protocol provides a general framework for the quantification of this compound. Method optimization may be required depending on the sample matrix and instrumentation.

Materials:

-

This compound standard

-

Mobile phase A: 0.1% Phosphoric acid in water

-

Mobile phase B: Acetonitrile

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

-

Sample extracts from in vitro DAO reactions

Procedure:

-

Sample Preparation:

-

Stop the enzymatic reaction (e.g., by adding perchloric acid to a final concentration of 0.4 M).

-

Centrifuge the sample to pellet precipitated proteins (e.g., 10,000 x g for 10 minutes).

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of mobile phase A and B. For example, start with 5% B, increase to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 210-220 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of the this compound standard.

-